molecular formula C6H3BrF3N B3283171 Benzenamine, 3-bromo-2,4,6-trifluoro- CAS No. 762297-95-0

Benzenamine, 3-bromo-2,4,6-trifluoro-

Cat. No.: B3283171
CAS No.: 762297-95-0
M. Wt: 225.99 g/mol
InChI Key: MTFDNVGNGPISNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 3-bromo-2,4,6-trifluoro- (IUPAC name: 3-bromo-2,4,6-trifluoroaniline) is a halogenated aromatic amine with the molecular formula C₆H₂BrF₃N. It features a benzene ring substituted with an amino group (-NH₂) at position 1, a bromine atom at position 3, and fluorine atoms at positions 2, 4, and 6. This compound is structurally distinct due to the combination of bromine (a heavy halogen) and fluorine (a highly electronegative substituent), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-bromo-2,4,6-trifluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFDNVGNGPISNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297587
Record name 3-Bromo-2,4,6-trifluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762297-95-0
Record name 3-Bromo-2,4,6-trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762297-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4,6-trifluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-bromo-2,4,6-trifluoro- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4,6-trifluoroaniline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of Benzenamine, 3-bromo-2,4,6-trifluoro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-bromo-2,4,6-trifluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Benzenamine, 3-bromo-2,4,6-trifluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 3-bromo-2,4,6-trifluoro- involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-bromo-2,4,6-trifluoroaniline with related halogenated anilines:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (K) Melting Point (K) Key Applications/Studies
3-Bromo-2,4,6-trifluoroaniline Not available C₆H₂BrF₃N 242.99 (calculated) Br (3), F (2,4,6) - - Hypothetical; inferred properties
3-Bromo-2,6-difluoroaniline 1262198-07-1 C₆H₄BrF₂N 208.01 Br (3), F (2,6) - - Intermediate in organic synthesis
2,4,6-Tribromoaniline 147-82-0 C₆H₄Br₃N 329.81 Br (2,4,6) - - Flame retardant research
4-(Trifluoromethyl)benzenamine 455-14-1 C₇H₆F₃N 161.12 CF₃ (4) ~460 - Pharmaceutical intermediates
3-(Trifluoromethyl)benzenamine - C₇H₆F₃N 161.12 CF₃ (3) 460.2 187.5 Chemical synthesis
Key Observations:
  • Electron-Withdrawing Effects : Fluorine and bromine substituents reduce the electron density of the aromatic ring, decreasing basicity compared to aniline. This makes nucleophilic substitution reactions less favorable .
  • Molecular Weight : Bromine significantly increases molecular weight (e.g., 329.81 g/mol for 2,4,6-tribromoaniline vs. 161.12 g/mol for trifluoromethyl analogs) .
  • Boiling Points : Trifluoromethyl-substituted benzenamines (e.g., 3-(trifluoromethyl)benzenamine) have higher boiling points (~460 K) due to increased molecular symmetry and van der Waals interactions .
Hypothetical Reactivity of 3-Bromo-2,4,6-Trifluoroaniline:
  • Electrophilic Substitution: The presence of three fluorine atoms would strongly deactivate the ring, directing incoming electrophiles to the less hindered positions (e.g., para to the amino group if steric effects permit).
  • Nucleophilic Aromatic Substitution : Bromine at position 3 could participate in SNAr reactions under harsh conditions, though fluorine’s electron-withdrawing nature may hinder this .

Spectroscopic and Thermodynamic Data

  • IR and NMR : Fluorine substituents cause distinct shifts in IR (C-F stretch ~1100 cm⁻¹) and ¹⁹F NMR spectra. Bromine’s heavy atom effect broadens NMR signals .
  • Thermodynamics : For 3-(trifluoromethyl)benzenamine, the enthalpy of vaporization is 53.1 kJ/mol at 349 K, reflecting strong intermolecular forces .

Biological Activity

Benzenamine, 3-bromo-2,4,6-trifluoro- is an aromatic amine compound with significant biological activity. Its unique structure, characterized by a bromine atom and three fluorine atoms on the benzene ring, enhances its lipophilicity and reactivity, making it a promising candidate in various pharmacological applications.

The molecular formula of Benzenamine, 3-bromo-2,4,6-trifluoro- is C7H3BrF3N, with a molecular weight of approximately 240.02 g/mol. The synthesis typically involves electrophilic aromatic substitution reactions, often utilizing bromination of 2,4,6-trifluoroaniline in the presence of catalysts like iron(III) bromide to achieve high yield and purity.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The trifluoromethyl group significantly influences its binding affinity to enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification pathways.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms, which can lead to the formation of various derivatives with enhanced biological properties.

Anticancer Properties

Research indicates that Benzenamine, 3-bromo-2,4,6-trifluoro- exhibits notable anticancer activity. For instance:

  • In vitro Studies : It has demonstrated cytotoxic effects against several cancer cell lines. In one study involving MCF cell lines, the compound accelerated apoptosis in a dosage-dependent manner .
  • In vivo Studies : Tumor growth suppression was observed in animal models treated with this compound, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to penetrate biological membranes effectively, enhancing its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of Benzenamine, 3-bromo-2,4,6-trifluoro-. Here are notable findings:

Study Focus Findings
Morais et al. (2023)Anticancer ActivityDemonstrated significant cytotoxicity against U87 glioblastoma cell lines with IC50 values around 45.2 μM .
BenchChem (2024)Enzyme InteractionHighlighted binding affinity to cytochrome P450 enzymes influencing metabolic pathways.
MDPI Review (2023)Synthesis ApproachesDiscussed various synthetic routes and their implications for biological activity and drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 3-bromo-2,4,6-trifluoro-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 3-bromo-2,4,6-trifluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.